(2r,4r)-2,4-dimethylheptan-1-ol
Description
(2R,4R)-2,4-Dimethylheptan-1-ol is a chiral secondary alcohol with a seven-carbon backbone and methyl substituents at the 2 and 4 positions, both in the R configuration. The hydroxyl group is located at carbon 1, contributing to its polarity and hydrogen-bonding capability. This compound is part of a broader class of branched alcohols, where stereochemistry significantly influences its physical and chemical properties.
Key identifiers include:
Properties
CAS No. |
18450-73-2 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
SMILES |
CCCC(C)CC(C)CO |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Other CAS No. |
110507-98-7 18450-73-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-2,4-dimethylheptan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature and solvent choice, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods utilize chiral catalysts and are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2r,4r)-2,4-dimethylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the alcohol to the corresponding ketone or aldehyde.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) is typical.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of halides or esters.
Scientific Research Applications
(2r,4r)-2,4-dimethylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavors due to its specific odor profile.
Mechanism of Action
The mechanism by which (2r,4r)-2,4-dimethylheptan-1-ol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or as a research tool.
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Impact : Enantiomers of 2,4-dimethylheptan-1-ol are critical in pharmaceutical synthesis, where chirality affects biological activity. For example, one enantiomer may bind preferentially to a target enzyme .
- Bicyclic vs. Linear Alcohols : Bicyclic alcohols like those in exhibit enhanced stability in catalytic applications but require complex synthesis routes compared to simpler branched alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
